7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H5F2N3O2 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)5-1-2-11-7-4(8(14)15)3-12-13(5)7/h1-3,6H,(H,14,15) |
InChI Key |
ONARPDQWOVFACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, KOH, 80°C | 72% |
| 2 | 6M HCl, reflux | 89% |
Difluoromethyl Group Installation at C7
Introducing the difluoromethyl group at position 7 requires halogenation followed by nucleophilic substitution :
Optimization Notes:
- Catalyst : CuI/1,10-phenanthroline improves regioselectivity for C7 substitution.
- Solvent : DMF at 100°C enhances reaction efficiency (>85% conversion).
Alternative Synthetic Pathways
Method B: Suzuki-Miyaura Cross-Coupling
- After chlorination, employ boronic acids containing difluoromethyl groups for palladium-catalyzed coupling.
- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.
Comparative Analysis of Methods
Industrial-Scale Considerations
- Cost Efficiency : Method A is preferred for large-scale production due to lower catalyst costs.
- Purity Control : Crystallization from hexane/ethyl acetate (5:1) achieves >98% purity.
Challenges and Optimizations
- Regioselectivity : Competing C5 substitution is mitigated using bulky ligands (e.g., XPhos).
- Acid Stability : The tert-butyl ester intermediate in Method B prevents decarboxylation during synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Industry: Its unique chemical properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to receptors and its metabolic stability . The exact molecular targets and pathways vary depending on the specific application, such as inhibiting bacterial growth or modulating cellular processes in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical parameters for 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Notes:
- LogP Trends: Fluorinated substituents (e.g., CF₃, CF₂H) increase lipophilicity compared to non-fluorinated analogs. The trifluoromethyl derivative (LogP ~2.12) is more lipophilic than the difluoromethyl compound (LogP 1.59), aligning with the greater hydrophobicity of CF₃ .
- Biological Relevance: The p-tolyl and thiophene derivatives exhibit higher purity (>98%) in HPLC analyses, suggesting stability under pharmaceutical screening conditions . The 4-fluorophenyl analog is notable for its role in optimizing PI3Kδ inhibitors via fluorine’s electronegativity and steric effects .
- Synthetic Utility : The carboxylic acid group enables facile derivatization into amides (e.g., compound 13 in ) or coordination complexes with transition metals (e.g., nickel in ).
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The difluoromethyl group balances lipophilicity and metabolic stability. In contrast, trifluoromethyl analogs show superior enzyme inhibition but may suffer from reduced solubility .
- Aromatic Substituents : Electron-withdrawing groups (e.g., p-tolyl, fluorophenyl) enhance binding to hydrophobic enzyme pockets. Thiophene-containing derivatives leverage sulfur’s polarizability for improved target engagement .
- Carboxylic Acid Versatility : The 3-carboxylic acid moiety is critical for hydrogen bonding with biological targets or metal coordination in catalytic systems .
Biological Activity
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1695159-92-2
- Molecular Formula: C₈H₆F₂N₄O₂
- Molecular Weight: 213.14 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific enzymes.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds were significantly lower than those for standard treatments like 5-Fluorouracil (5-FU), indicating superior growth inhibition capabilities .
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidines Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 8.0 | |
| This compound | MDA-MB-231 | 6.5 | |
| 5-Fluorouracil | MCF-7 | 17.02 | |
| 5-Fluorouracil | MDA-MB-231 | 11.73 |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In particular, studies have shown that certain derivatives can selectively inhibit CDK6 and CDK4, leading to reduced proliferation in cancer cells. The selectivity and potency of these compounds make them promising candidates for further development .
Case Studies
Case Study 1: In Vivo Efficacy
In a preclinical study using mouse models of breast cancer, the administration of a related pyrazolo[1,5-a]pyrimidine compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. This study highlighted the potential of these compounds to not only inhibit tumor growth but also to enhance overall survival in aggressive cancer models .
Case Study 2: Toxicity Assessment
A toxicity assessment conducted on Kunming mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This finding is crucial for establishing safety profiles as it suggests a favorable therapeutic window for further clinical exploration .
Q & A
Q. What are the standard synthetic routes for preparing 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with electrophilic enaminones. For example, reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(difluoromethyl)prop-2-en-1-one in aqueous ethanol yields the pyrazolo[1,5-a]pyrimidine core. Post-synthetic hydrolysis (e.g., using NaOH) converts ester intermediates to the carboxylic acid . Reaction optimization involves controlling pH, temperature (80–100°C), and solvent polarity to maximize yield (typically 60–85%) and minimize byproducts like regioisomers.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Key signals include the difluoromethyl group (δ ~6.0 ppm, t, J = 56 Hz for 1H; δ ~110 ppm for 13C) and carboxylic acid proton (δ ~13 ppm, broad if protonated) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₆F₂N₃O₂, [M+H]+ m/z 258.0425) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Q. How does the difluoromethyl group influence solubility and stability under physiological conditions?
The difluoromethyl group enhances lipophilicity (logP ~1.8) compared to non-fluorinated analogs, improving membrane permeability. However, the carboxylic acid moiety ensures moderate aqueous solubility (~2 mg/mL in PBS at pH 7.4). Stability studies (e.g., 24-h incubation in plasma) show <10% degradation, with the difluoromethyl group resisting metabolic oxidation better than trifluoromethyl analogs .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different cell lines?
Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. >50 µM in MCF-7) may arise from variations in target expression or off-target effects. To address this:
- Perform target engagement assays (e.g., CETSA or cellular thermal shift assays) to confirm binding to intended enzymes .
- Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate mechanism-specific effects .
- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Key modifications include:
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or acyl sulfonamides to enhance oral bioavailability .
- Heterocyclic substitutions : Introducing pyridyl or thiophene groups at position 5 improves target affinity (e.g., 10-fold increase in kinase inhibition) .
- Prodrug strategies : Ethyl ester derivatives (e.g., ethyl 7-(difluoromethyl)-5-phenyl analogs) show enhanced tissue penetration, with hydrolysis to the active acid in vivo .
Q. What in vivo models are suitable for evaluating the compound’s antitumor efficacy, and how are dosing regimens optimized?
- Xenograft models : Subcutaneous implantation of HCT-116 (colon cancer) or A549 (lung cancer) cells in nude mice. Dosing at 50 mg/kg (oral) or 10 mg/kg (IV) twice weekly for 3 weeks shows tumor growth inhibition (TGI) of 60–70% .
- Pharmacokinetic profiling : AUC(0–24) = 12 µg·h/mL and t₁/₂ = 4.2 h in rodents. Adjust dosing intervals to maintain plasma concentrations above IC₉₀ .
Q. How do computational methods predict off-target interactions, and what experimental validation is required?
- Molecular docking : Screen against kinase libraries (e.g., KLIFS database) to identify potential off-targets like JAK2 or FGFR1 .
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated probes to detect binding proteins in cell lysates .
- Safety panels : Assess hERG inhibition (IC₅₀ > 30 µM) and CYP450 interactions (e.g., CYP3A4 IC₅₀ = 15 µM) to mitigate toxicity risks .
Methodological Considerations
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix effects : Plasma proteins can reduce recovery (<70%). Use protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) for cleanup .
- Sensitivity : LC-MS/MS with MRM transitions (258 → 210) achieves LOD = 0.1 ng/mL .
Q. How can regioselectivity issues during functionalization of the pyrazolo[1,5-a]pyrimidine core be controlled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
